molecular formula C9H15BrO B13558982 2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers

2-(bromomethyl)-5-oxaspiro[3.5]nonane,Mixtureofdiastereomers

Cat. No.: B13558982
M. Wt: 219.12 g/mol
InChI Key: FRKQRIWKMGEQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(bromomethyl)-5-oxaspiro[3.5]nonane, Mixture of diastereomers: is a chemical compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a bromomethyl group attached to a spiro nonane ring system, which includes an oxygen atom, making it an oxaspiro compound. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(bromomethyl)-5-oxaspiro[3.5]nonane typically involves the formation of the spiro ring system followed by the introduction of the bromomethyl group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the spiro ring. The bromomethyl group can then be introduced through a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The purification of the mixture of diastereomers can be achieved through techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in 2-(bromomethyl)-5-oxaspiro[3.5]nonane can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols, leading to the formation of corresponding alcohols, amines, and thioethers.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products:

  • Alcohols, amines, thioethers (from substitution)
  • Carboxylic acids, ketones (from oxidation)
  • Methyl derivatives (from reduction)

Scientific Research Applications

Chemistry: 2-(bromomethyl)-5-oxaspiro[3.5]nonane is used as an intermediate in the synthesis of more complex spiro compounds. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s ability to undergo various chemical reactions makes it useful in the design of biologically active molecules. It can be used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, 2-(bromomethyl)-5-oxaspiro[3.5]nonane is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-5-oxaspiro[3.5]nonane depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

    2-(chloromethyl)-5-oxaspiro[3.5]nonane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(hydroxymethyl)-5-oxaspiro[3.5]nonane: Contains a hydroxymethyl group instead of a bromomethyl group.

    2-(methyl)-5-oxaspiro[3.5]nonane: Lacks the halogen atom, containing only a methyl group.

Uniqueness: 2-(bromomethyl)-5-oxaspiro[3.5]nonane is unique due to the presence of the bromomethyl group, which imparts specific reactivity and allows for a wide range of chemical transformations. The mixture of diastereomers adds to its complexity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H15BrO

Molecular Weight

219.12 g/mol

IUPAC Name

2-(bromomethyl)-5-oxaspiro[3.5]nonane

InChI

InChI=1S/C9H15BrO/c10-7-8-5-9(6-8)3-1-2-4-11-9/h8H,1-7H2

InChI Key

FRKQRIWKMGEQBB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC2(C1)CC(C2)CBr

Origin of Product

United States

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